3-{4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea
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Overview
Description
"3-{4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea" is a complex organic compound that exhibits interesting chemical properties, making it a subject of study in various scientific research fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "3-{4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea" typically involves multiple steps, starting from readily available precursors. A common synthetic route might include the following steps:
Formation of Azepane-1-yl Acetyl Intermediate: : This step involves the reaction of azepane with acetyl chloride under basic conditions to form the azepane-1-yl acetyl intermediate.
Construction of Thiazole Ring: : The intermediate then undergoes cyclization with appropriate thioamide compounds to form the thiazole ring structure.
Attachment of Cyclohexylurea: : In the final step, the thiazole derivative is reacted with cyclohexyl isocyanate to yield the target compound.
Reaction conditions such as temperature, solvent, and pH are carefully controlled to maximize yield and purity.
Industrial Production Methods
On an industrial scale, the production of "this compound" may involve automated synthesis using flow chemistry techniques to ensure consistent quality and scalability. Continuous monitoring of reaction parameters and purification using chromatography techniques are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions at the thiazole ring, potentially forming sulfoxide or sulfone derivatives.
Reduction: : Reduction can occur at the oxo group, converting it to a hydroxyl group.
Substitution: : Nucleophilic substitution reactions may take place on the azepane ring or the thiazole moiety, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Typically carried out using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid under mild conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method.
Substitution: : Nucleophiles such as halides, alkoxides, or amines can be used, often requiring a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxide or sulfone derivatives, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Used in biochemical assays to study enzyme interactions due to its unique functional groups.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in the development of novel therapeutics.
Industry: : Potential use as a specialty chemical in the manufacture of polymers and other materials.
Mechanism of Action
The mechanism by which "3-{4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea" exerts its effects involves interaction with specific molecular targets. The azepane and thiazole moieties may facilitate binding to active sites of enzymes or receptors, modulating their activity. Pathways involved include inhibition of enzyme activity or receptor modulation, affecting downstream biological processes.
Comparison with Similar Compounds
Similar compounds to "3-{4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl}-1-cyclohexylurea" include:
2-Thiazolyl Ureas: : Differing in the substituents on the thiazole ring and urea moiety.
Azepane Derivatives: : Compounds containing the azepane ring with varying functional groups.
Cyclohexylureas: : With different substituents on the cyclohexyl ring.
Its uniqueness lies in the combination of these structural features, leading to distinct chemical reactivity and biological activity.
With its intricate structure and diverse reactivity, "this compound" presents an exciting compound for further research and development across multiple scientific disciplines.
Properties
IUPAC Name |
1-[4-[3-(azepan-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2S/c24-17(23-12-6-1-2-7-13-23)11-10-16-14-26-19(21-16)22-18(25)20-15-8-4-3-5-9-15/h14-15H,1-13H2,(H2,20,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUJDHHMGDHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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